molecular formula C16H18O3 B3045134 (4-Methoxy-3-phenethoxyphenyl)methanol CAS No. 1021126-94-2

(4-Methoxy-3-phenethoxyphenyl)methanol

Cat. No. B3045134
CAS RN: 1021126-94-2
M. Wt: 258.31 g/mol
InChI Key: HJIKURDTTCYRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methoxy-3-phenethoxyphenyl)methanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Electrochemical Studies

A study by Nematollahi and Golabi (1996) focuses on the electrochemical oxidation of catechol and 4-methylcatechol in methanol, which leads to methoxylation reactions. This research indicates the potential for (4-Methoxy-3-phenethoxyphenyl)methanol in electro-organic synthesis, specifically for the creation of 4,5-dimethoxy- and 4-methoxy-5-methyl-o-benzoquinone (Nematollahi & Golabi, 1996).

Methanol-to-Olefin Process

Wang et al. (2003) describe the use of methanol in the methanol-to-olefin (MTO) process on acidic zeolites. Their work suggests a role for (4-Methoxy-3-phenethoxyphenyl)methanol in this process, particularly in the initial C-C bond formation and the creation of reactive hydrocarbon pools (Wang et al., 2003).

Decomposition Studies

Greeley and Mavrikakis (2002) explored the decomposition of methanol on Pt(111) through a study involving methoxy intermediates. This research highlights the potential of (4-Methoxy-3-phenethoxyphenyl)methanol in understanding the thermochemistry and activation energy barriers in methanol decomposition (Greeley & Mavrikakis, 2002).

Crystal Structure Analysis

Patterson, Glidewell, and Ferguson (1998) investigated the crystal structure of (4-Methoxyphenyl)diphenylmethanol, which is structurally related to (4-Methoxy-3-phenethoxyphenyl)methanol. This study contributes to our understanding of the molecular structure and hydrogen bonding patterns of such compounds (Patterson et al., 1998).

Synthesis of Biologically Active Compounds

Akbaba et al. (2010) report on the synthesis of a biologically active compound starting from (3-bromo-4,5-dimethoxyphenyl)methanol, which has structural similarities to (4-Methoxy-3-phenethoxyphenyl)methanol. This research opens avenues for the synthesis of various biologically active compounds using related methanol derivatives (Akbaba et al., 2010).

properties

IUPAC Name

[4-methoxy-3-(2-phenylethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-18-15-8-7-14(12-17)11-16(15)19-10-9-13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKURDTTCYRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651500
Record name [4-Methoxy-3-(2-phenylethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-phenethoxyphenyl)methanol

CAS RN

1021126-94-2
Record name [4-Methoxy-3-(2-phenylethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-3-phenethoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-3-phenethoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Methoxy-3-phenethoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Methoxy-3-phenethoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Methoxy-3-phenethoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Methoxy-3-phenethoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.